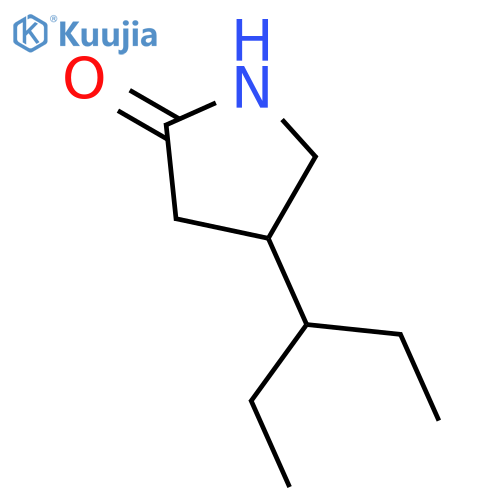Cas no 850079-91-3 (4-(pentan-3-yl)pyrrolidin-2-one)

850079-91-3 structure
商品名:4-(pentan-3-yl)pyrrolidin-2-one
4-(pentan-3-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinone, 4-(1-ethylpropyl)-
- 4-(Pentan-3-yl)pyrrolidin-2-one
- AKOS006291082
- CS-0288458
- 4-pentan-3-ylpyrrolidin-2-one
- 850079-91-3
- F8884-1369
- 4-(1-ETHYLPROPYL)PYRROLIDIN-2-ONE
- EN300-1248273
- 4-(pentan-3-yl)pyrrolidin-2-one
-
- インチ: InChI=1S/C9H17NO/c1-3-7(4-2)8-5-9(11)10-6-8/h7-8H,3-6H2,1-2H3,(H,10,11)
- InChIKey: IRPATAPLXFGGCZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 155.131014166Da
- どういたいしつりょう: 155.131014166Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-(pentan-3-yl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F8884-1369-5g |
4-(pentan-3-yl)pyrrolidin-2-one |
850079-91-3 | 95%+ | 5g |
$1182.0 | 2023-09-05 | |
| Life Chemicals | F8884-1369-2.5g |
4-(pentan-3-yl)pyrrolidin-2-one |
850079-91-3 | 95%+ | 2.5g |
$788.0 | 2023-09-05 | |
| Life Chemicals | F8884-1369-10g |
4-(pentan-3-yl)pyrrolidin-2-one |
850079-91-3 | 95%+ | 10g |
$1655.0 | 2023-09-05 | |
| Life Chemicals | F8884-1369-0.5g |
4-(pentan-3-yl)pyrrolidin-2-one |
850079-91-3 | 95%+ | 0.5g |
$374.0 | 2023-09-05 | |
| TRC | P246256-500mg |
4-(Pentan-3-yl)pyrrolidin-2-one |
850079-91-3 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | P246256-1g |
4-(Pentan-3-yl)pyrrolidin-2-one |
850079-91-3 | 1g |
$ 570.00 | 2022-06-03 | ||
| Enamine | EN300-1248273-0.1g |
4-(pentan-3-yl)pyrrolidin-2-one |
850079-91-3 | 95.0% | 0.1g |
$490.0 | 2025-02-21 | |
| Enamine | EN300-1248273-1000mg |
4-(pentan-3-yl)pyrrolidin-2-one |
850079-91-3 | 1000mg |
$557.0 | 2023-10-02 | ||
| Life Chemicals | F8884-1369-1g |
4-(pentan-3-yl)pyrrolidin-2-one |
850079-91-3 | 95%+ | 1g |
$394.0 | 2023-09-05 | |
| Life Chemicals | F8884-1369-0.25g |
4-(pentan-3-yl)pyrrolidin-2-one |
850079-91-3 | 95%+ | 0.25g |
$355.0 | 2023-09-05 |
4-(pentan-3-yl)pyrrolidin-2-one 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
850079-91-3 (4-(pentan-3-yl)pyrrolidin-2-one) 関連製品
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
